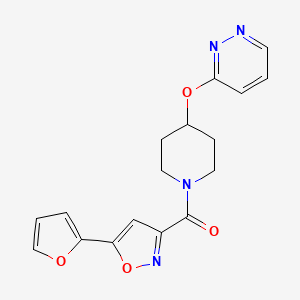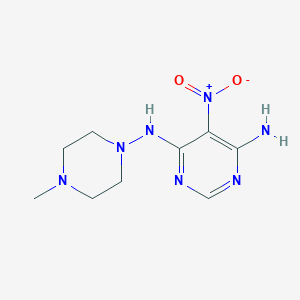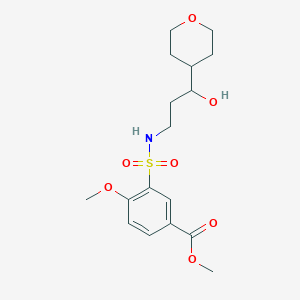
methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C17H25NO7S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents
This compound serves as a precursor in the synthesis of Gefitinib , an anticancer drug used for the treatment of non-small cell lung cancer (NSCLC) . The process involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination, to produce Gefitinib with high yields. This showcases the compound’s utility in creating potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation of cancer cells.
Organic Light-Emitting Diodes (OLEDs)
The compound’s derivatives, particularly those related to 1,3-diketones, are valuable for constructing highly emissive metal complexes . These complexes are integral to the development of OLEDs, which are used in modern display and lighting technologies. The compound’s structure allows for the creation of strong light-absorbing metal complexes, enhancing the efficiency and brightness of OLEDs.
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound can be used to create robust light-harvesting characteristics in metal complexes for dye-sensitized solar cells . These cells rely on a photosensitizer, such as a metal complex derived from the compound, to absorb sunlight and convert it into electrical energy.
Ligand Design for Metal Complexes
The compound’s structure is conducive to the design of ligands that form metal complexes with specific properties . These complexes can be tailored for various applications, including catalysis, environmental remediation, and as sensors for detecting specific ions or molecules.
Pharmacological Research
The compound’s derivatives can be modified to interact with biological targets, such as enzymes or receptors . This interaction can be harnessed to study the mechanisms of diseases or to develop new therapeutic agents that can modulate these biological targets for treating various health conditions.
Chemical Education and Research
As a versatile chemical reagent, this compound can be used in educational settings to demonstrate various organic synthesis techniques and reactions . It also serves as a valuable research tool in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with certain proteins or enzymes in the body .
Mode of Action
It’s known that the compound may undergo various chemical reactions such as alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have specific pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have specific effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
methyl 3-[[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-15-4-3-13(17(20)24-2)11-16(15)26(21,22)18-8-5-14(19)12-6-9-25-10-7-12/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEFSCMPJFRTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)
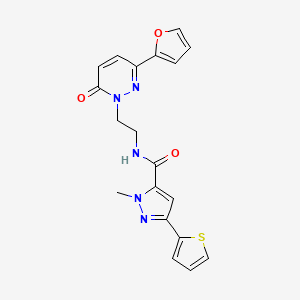
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)
![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)
![Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2907193.png)
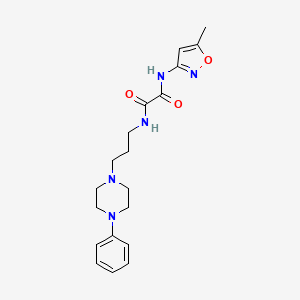
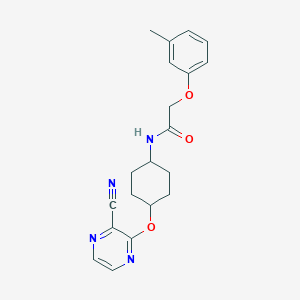
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)

![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

